Sulfamethazine-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

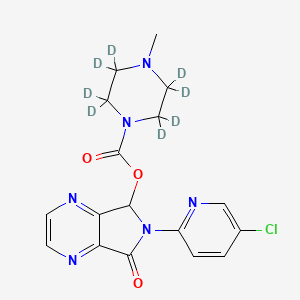

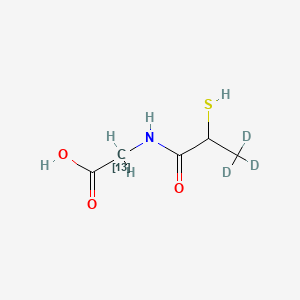

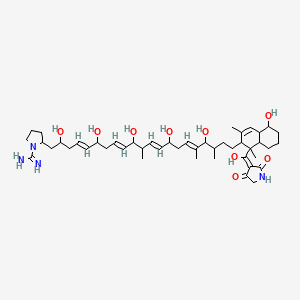

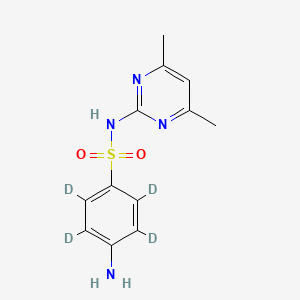

Sulfamethazine-d4 is a deuterium-labeled variant of Sulfamethazine (also known as Sulfadimidine). It is an antimicrobial that is widely used to treat and prevent various animal diseases, such as gastrointestinal and respiratory tract infections .

Synthesis Analysis

Sulfamethazine-d4 is intended for use as an internal standard for the quantification of sulfamethazine by GC- or LC-MS . It has been studied for its adsorption properties, particularly onto modified activated carbon (MAC). The maximum adsorption quantity of Sulfamethazine on MAC was found to be 17.2414 mg/g at 25 °C .

Molecular Structure Analysis

The molecular formula of Sulfamethazine-d4 is C12H14N4O2S, and its molecular weight is 282.36 g/mol . It is a member of pyrimidines, a sulfonamide, and a sulfonamide antibiotic .

Chemical Reactions Analysis

The adsorption kinetics of Sulfamethazine on AC and MAC can be characterized by the pseudo-second-order model . The adsorption process was affected by membrane diffusion, surface adsorption, and internal diffusion .

Physical And Chemical Properties Analysis

Sulfamethazine-d4 is a solid at room temperature with a molecular weight of 282.36 g/mol . It has a topological polar surface area of 106 Ų .

Scientific Research Applications

1. Environmental Remediation

Sulfamethazine, a sulfonamide antibiotic, is extensively used in human and veterinary medicine. Due to its wide application, it poses potential ecological and human health threats. Various studies have focused on the degradation and removal of Sulfamethazine from the environment:

- Pan et al. (2018) explored the removal of Sulfamethazine using an ultrasound pre-magnetized Fe0/PS process, highlighting its effectiveness in degrading the antibiotic in wastewater and suggesting its potential as an energy-saving approach for antibiotic removal in real wastewater scenarios (Pan et al., 2018).

- Fan et al. (2015) investigated the degradation of Sulfamethazine by heat-activated persulfate oxidation, finding it to be an efficient method for remediating water contaminated by Sulfamethazine and related sulfonamides (Fan et al., 2015).

2. Interaction with Other Chemicals

The interactions of Sulfamethazine with various chemicals, and its impact on different environments and organisms, have been a subject of research:

- Ameen et al. (2019) studied the interaction between Sulfamethazine and cyclodextrins, exploring the thermodynamics of their interaction which could have implications in pharmaceutical formulations (Ameen et al., 2019).

- Hossain et al. (2007) synthesized and characterized mercury complexes of Sulfamethazine, providing insights into the potential applications and interactions of Sulfamethazine in different solvent media (Hossain et al., 2007).

3. Immunomodulatory and Antibacterial Properties

Research has also been conducted on the derivatives of Sulfamethazine for their immunomodulatory activities:

- Siddiqui et al. (2018) synthesized and evaluated derivatives of Sulfamethazine for their immunomodulatory activities, providing insights into potential new therapeutic strategies for inflammatory diseases (Siddiqui et al., 2018).

4. Bioaccumulation and Environmental Impact

Studies have also been conducted to understand the bioaccumulation of Sulfamethazine and its impact on the environment:

- Zhao et al. (2016) investigated the bioconcentration, metabolism, and biomarker responses in marine medaka exposed to Sulfamethazine, revealing insights into how it interacts with biological systems and induces biochemical disturbances in fish (Zhao et al., 2016).

5. Advanced Treatment Technologies

Research has also focused on developing advanced technologies for the treatment of water contaminated with Sulfamethazine:

- Saidi et al. (2013) examined the feasibility of coupling an electrochemical process with biological treatment for degrading Sulfamethazine in water, suggesting a combined approach for efficient remediation of contaminated water (Saidi et al., 2013).

Safety And Hazards

Future Directions

Future research could focus on improving the adsorption process of Sulfamethazine-d4, as the adsorption quantities first increased and then decreased for pH between 3 and 10 . Additionally, the removal efficiencies decreased with increasing temperature, suggesting that the adsorption process is more favorable at low temperatures .

properties

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWVTGNCAZCNNR-LNFUJOGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC(=CC(=N2)C)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662196 |

Source

|

| Record name | 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfamethazine-d4 | |

CAS RN |

1020719-82-7 |

Source

|

| Record name | 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.